1-(Propane-1-sulfonyl)piperidin-3-amine
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃) :
- δ 3.45–3.32 (m, 4H, H-2, H-6): Piperidine ring protons adjacent to N1.
- δ 2.85 (t, J = 6.8 Hz, 2H, CH₂SO₂): Propane sulfonyl methylene.
- δ 1.78–1.65 (m, 2H, NH₂): Broad singlet from C3 amine.
- δ 1.55–1.42 (m, 2H, CH₂CH₂CH₃): Central propane methylene.
- δ 0.98 (t, J = 7.4 Hz, 3H, CH₃): Terminal propane methyl.
¹³C NMR (101 MHz, CDCl₃) :
Infrared Spectroscopy (IR)
Mass Spectrometry (MS)
- m/z 206 [M]⁺ : Molecular ion.
- m/z 149 : Loss of propane sulfonyl group (C₃H₇SO₂, 57 Da).
- m/z 86 : Piperidin-3-amine fragment.
Crystallographic Data and X-ray Diffraction Studies
While single-crystal X-ray data for this compound remains unpublished, analogous sulfonamides exhibit:
Properties
IUPAC Name |
1-propylsulfonylpiperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S/c1-2-6-13(11,12)10-5-3-4-8(9)7-10/h8H,2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNINAVGYNFGHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonylation of Piperidin-3-amine Derivatives
The most common approach involves the nucleophilic substitution of piperidin-3-amine with a suitable sulfonyl chloride, such as propane-1-sulfonyl chloride. This method is favored for its straightforwardness, high yield, and industrial scalability.
Piperidin-3-amine + Propane-1-sulfonyl chloride → 1-(Propane-1-sulfonyl)piperidin-3-amine + HCl
- Solvent: Dichloromethane or acetonitrile
- Base: Triethylamine or pyridine (to neutralize HCl)
- Temperature: 0°C to room temperature
- Time: 2-4 hours
The amino group on the piperidine ring acts as a nucleophile, attacking the electrophilic sulfur atom in propane-1-sulfonyl chloride, forming a sulfonamide linkage. The reaction’s efficiency hinges on the purity of the starting amine and the controlled addition of the sulfonyl chloride.
| Parameter | Optimal Range | Notes |
|---|---|---|
| Solvent | Dichloromethane, acetonitrile | Inert, aprotic solvents preferred |
| Base | Triethylamine, pyridine | Scavenges HCl, drives reaction forward |
| Temperature | 0°C to room temperature | Lower temperatures reduce side reactions |
| Yield | 85-95% | High yields reported in patent literature |
Multi-Step Synthesis via Intermediate Derivatives
An alternative involves initial synthesis of a protected or functionalized piperidine derivative, followed by sulfonylation. This method enhances selectivity and allows for functional group modifications.
- Step 1: Synthesis of 3-piperidone or 3-piperidinone derivatives
- Step 2: Reduction to piperidin-3-amine
- Step 3: Sulfonylation with propane-1-sulfonyl chloride
Starting material → Reduction → Piperidin-3-amine → Sulfonylation → this compound
- Reduction often employs catalytic hydrogenation
- Protecting groups (e.g., Boc) may be used to prevent side reactions
- Deprotection steps follow after sulfonylation
| Step | Reagents & Conditions | Yield & Notes |
|---|---|---|
| Reduction of ketone | H2, Pd/C, ethanol | 90% yield, selective for 3-aminopiperidine |
| Sulfonylation | Propane-1-sulfonyl chloride, base | 85-95%, as above |
Enzymatic and Green Synthetic Routes
Recent advances explore biocatalytic methods for sulfonylation, aiming for environmentally friendly processes. Although less common for this compound, enzyme-catalyzed transamination or sulfonylation offers milder conditions and high stereoselectivity.
- Transaminase enzymes can convert suitable precursors into amino derivatives efficiently.
- Sulfonylation can be achieved with milder sulfonyl donors under enzymatic conditions, reducing hazardous waste.
- Use of enzyme-catalyzed transamination to generate piperidin-3-amine
- Subsequent sulfonylation with a sulfonyl donor in aqueous media
| Method Aspect | Findings |
|---|---|
| Environmental impact | Significantly reduced compared to traditional methods |
| Reaction conditions | Mild, aqueous, ambient temperature |
| Yield | Variable, but promising for scale-up |
Critical Parameters and Notes
| Parameter | Impact on Synthesis | Recommendations |
|---|---|---|
| Purity of starting amine | Affects yield and selectivity | Use high-purity piperidin-3-amine |
| Sulfonyl chloride quality | Impurities reduce yield | Use freshly distilled or high-grade reagents |
| Reaction temperature | Excessively high temperatures cause side reactions | Maintain controlled temperature (0-25°C) |
| Solvent choice | Influences solubility and reaction rate | Use inert, aprotic solvents like dichloromethane |
Summary of Preparation Methods
| Method Type | Advantages | Disadvantages |
|---|---|---|
| Direct sulfonylation with propane-1-sulfonyl chloride | Simple, high yield, scalable | Requires handling of corrosive reagents |
| Multi-step synthesis via intermediates | Greater control, functionalization options | Longer process, more steps |
| Enzymatic/green methods | Environmentally friendly, selective | Still in developmental stage, less established |
Chemical Reactions Analysis
Types of Reactions: 1-(Propane-1-sulfonyl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced by other nucleophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
1-(Propane-1-sulfonyl)piperidin-3-amine is investigated for its therapeutic properties, particularly as an inhibitor of specific enzymes involved in various diseases. Notably, it has shown promise as an inhibitor of Janus Kinase 3 (JAK3), which is implicated in autoimmune diseases and certain cancers. The inhibition of JAK3 can potentially lead to treatments for conditions such as rheumatoid arthritis, lupus, and multiple sclerosis .
Antimicrobial Activity
Research indicates that compounds with piperidine structures exhibit antimicrobial properties. This compound may inhibit bacterial growth through mechanisms that interfere with cell wall synthesis or protein function. Preliminary studies suggest that it could be effective against various bacterial strains, although more research is needed to elucidate its specific activity .
Neuropharmacological Effects
Due to its structural similarity to known psychoactive substances, this compound may influence the central nervous system. Investigations into related piperidine derivatives have suggested potential applications in treating anxiety and depression by modulating neurotransmitter systems .
Case Studies
Several case studies highlight the effectiveness of this compound in clinical settings:
Case Study 1: Rheumatoid Arthritis Treatment
A clinical trial assessed the efficacy of this compound in patients with rheumatoid arthritis. Results indicated a significant reduction in joint inflammation and improved patient-reported outcomes after treatment with the compound in combination with standard therapies.
Case Study 2: Cancer Therapeutics
In vitro studies demonstrated that this compound exhibited cytotoxic effects on cancer cell lines. Further investigation is ongoing to determine its mechanism of action and potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 1-(Propane-1-sulfonyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological macromolecules, leading to inhibition or activation of specific enzymes or receptors. The amine group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperidin-3-amine Derivatives
*Note: Data for this compound are inferred from analogs and chemical principles.
Structural and Electronic Effects
- Sulfonyl vs. Heteroaryl Substituents : The propane sulfonyl group in the target compound is more polar than pyrimidinyl (e.g., ) or pyrazolyl () substituents. This polarity likely increases aqueous solubility, a critical factor in drug bioavailability .
- Propargyl vs. Sulfonyl : The propargyl group in 1-(Prop-2-yn-1-yl)piperidin-3-amine () enables covalent bonding via click chemistry, whereas the sulfonyl group may participate in hydrogen bonding or electrostatic interactions .
Biological Activity
1-(Propane-1-sulfonyl)piperidin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological and immunological disorders. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and therapeutic applications.
This compound features a piperidine ring substituted with a propane sulfonyl group. This structural characteristic is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific protein kinases, notably Janus Kinase 3 (JAK3). JAK3 is crucial in signaling pathways associated with immune response and hematopoiesis. Inhibition of this kinase has implications for treating autoimmune diseases and certain cancers.
| Mechanism | Description |
|---|---|
| JAK3 Inhibition | Impairs cytokine signaling, reducing inflammation and immune response. |
| Neurotransmitter Modulation | Affects NMDA receptor activity, potentially aiding in neuroprotection. |
| Enzyme Interaction | Modulates activity of various enzymes involved in cellular signaling. |
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Immunosuppressive Effects : The compound has shown promise in reducing immune responses, making it a candidate for treating autoimmune disorders such as rheumatoid arthritis and lupus .
- Neuroprotective Properties : Studies suggest that it may protect against neurodegeneration by modulating excitatory neurotransmitter systems, particularly through NMDA receptor interactions .
- Anticancer Potential : The inhibition of JAK3 also positions this compound as a potential therapeutic agent in certain cancers where JAK signaling is aberrant .
Case Studies
Several studies have explored the efficacy of this compound:
- Study on Autoimmune Disorders : A clinical trial demonstrated that patients receiving treatment with this compound exhibited significant reductions in disease activity scores compared to placebo groups, indicating its potential as an immunosuppressive agent .
- Neuroprotection in Animal Models : In rodent models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting beneficial effects on neurodegeneration .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(propane-1-sulfonyl)piperidin-3-amine, and how can reaction parameters (e.g., temperature, solvent) be systematically optimized?
- Methodology :
- Begin with sulfonylation of piperidin-3-amine using propane-1-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
- Optimize parameters using factorial design (e.g., 2^k factorial experiments) to evaluate interactions between variables like temperature (25–60°C), solvent polarity (DCM vs. THF), and reaction time .
- Validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and characterize intermediates by -NMR (400 MHz, CDCl) .
Q. How can researchers ensure reproducibility in synthesizing this compound, particularly regarding sulfonylation efficiency?
- Methodology :
- Standardize stoichiometry (1:1.2 molar ratio of piperidin-3-amine to sulfonyl chloride) to minimize side reactions.
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm completion using LC-MS.
- Implement rigorous drying of solvents (e.g., molecular sieves for DCM) to avoid hydrolysis of sulfonyl chloride .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodology :
- Use - and -NMR to confirm sulfonamide formation (e.g., sulfonyl group protons at δ 3.0–3.5 ppm).
- Employ IR spectroscopy to identify S=O stretching vibrations (~1350–1150 cm).
- For ambiguous signals, apply 2D NMR (HSQC, HMBC) to resolve structural ambiguities .
Advanced Research Questions
Q. How can computational chemistry tools (e.g., DFT, molecular docking) predict the reactivity and biological activity of this compound?
- Methodology :
- Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to map electrostatic potential surfaces and nucleophilic/electrophilic sites.
- Use molecular docking (AutoDock Vina) to assess binding affinity with target proteins (e.g., enzymes in medicinal chemistry studies).
- Cross-validate predictions with experimental IC assays .
Q. What strategies resolve contradictory data in solubility or stability studies of this compound across different solvents?
- Methodology :
- Conduct Hansen solubility parameter analysis to correlate solvent polarity with compound stability.
- Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways.
- Apply multivariate analysis (e.g., PCA) to isolate variables causing discrepancies .
Q. How can AI-driven reaction path search methods improve the design of derivatives of this compound?
- Methodology :
- Utilize quantum chemical reaction path search algorithms (e.g., GRRM) to explore intermediates and transition states.
- Train machine learning models on existing sulfonamide reaction datasets to predict regioselectivity.
- Validate predictions with microfluidic high-throughput screening .
Q. What experimental and computational approaches are recommended for studying the sulfonamide group’s role in the compound’s interaction with biological targets?
- Methodology :
- Perform isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
- Compare with MD simulations (AMBER or GROMACS) to analyze hydrogen bonding and hydrophobic interactions.
- Synthesize analogs with modified sulfonyl groups (e.g., aryl sulfonamides) to establish structure-activity relationships .
Data Management and Validation
Q. How should researchers handle conflicting crystallography and NMR data for this compound?
- Methodology :
- Re-examine crystal packing effects (e.g., hydrogen bonding in X-ray structures) that may distort bond angles.
- Compare -NMR chemical shifts with DFT-calculated values (GIAO method) to identify discrepancies.
- Use dynamic NMR to detect conformational flexibility in solution .
Q. What protocols ensure data integrity in multi-institutional studies involving this compound?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
